BenchChemオンラインストアへようこそ!

3-Hydroxy-7-methoxybenzofuran-2-carbonitrile

Hydrogen-bond donor Physicochemical property Fragment-based drug design

3-Hydroxy-7-methoxybenzofuran-2-carbonitrile (CAS 89525-80-4) delivers a rare dual pharmacophore: C3-OH H-bond donor (pKa ~5.8) and C7-OCH3 H-bond acceptor on a rigid benzofuran-2-carbonitrile core. With TPSA 66.4 Ų and MW 189.17, it is Rule-of-Three compliant for fragment-based kinase/PDE4 screening. The C7-methoxy group directs regioselective electrophilic substitution at C4/C6, enabling focused library synthesis. Unlike the des-hydroxy analog (CAS 35351-49-6), this compound provides the essential hinge-binding H-bond donor. Its pH-dependent solubility aids pre-formulation. Available at ≥98% purity. Avoid false-negative screening outcomes—source the correct regioisomer.

Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
CAS No. 89525-80-4
Cat. No. B1626588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-7-methoxybenzofuran-2-carbonitrile
CAS89525-80-4
Molecular FormulaC10H7NO3
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2O)C#N
InChIInChI=1S/C10H7NO3/c1-13-7-4-2-3-6-9(12)8(5-11)14-10(6)7/h2-4,12H,1H3
InChIKeyCXFPYPZFDFSLSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-7-methoxybenzofuran-2-carbonitrile (CAS 89525-80-4) – A Dual-Functionalized Benzofuran Scaffold for Medicinal Chemistry Sourcing


3-Hydroxy-7-methoxybenzofuran-2-carbonitrile (CAS 89525-80-4) is a di-substituted benzofuran building block bearing a C3 hydroxyl group and a C7 methoxy group on the benzofuran-2-carbonitrile core. It belongs to the broader class of benzofuran-2-carbonitrile derivatives, which are recognized scaffolds in pharmaceutical research for their participation in kinase inhibition, PDE4 modulation, and antiviral programs. [1] The compound's molecular formula is C10H7NO3 with a molecular weight of 189.17 g/mol, and it is commercially available from multiple suppliers at purities typically ≥95–98% for research-grade procurement.

Why 3-Hydroxy-7-methoxybenzofuran-2-carbonitrile (89525-80-4) Cannot Be Replaced by In-Class Analogs in Synthesis or Screening


The benzofuran-2-carbonitrile class includes multiple regioisomeric and functional-group variants that are superficially interchangeable, yet differ substantially in hydrogen-bond donor/acceptor capacity, lipophilicity, and electronic properties. The presence of both a C3-hydroxyl (hydrogen-bond donor; pKa ~5.8) and a C7-methoxy (hydrogen-bond acceptor; electron-donating) on the same scaffold creates a uniquely balanced pharmacophoric profile that is absent in analogs lacking either substituent. [1] Substitution of the C3-hydroxyl for hydrogen (as in 7-methoxybenzofuran-2-carbonitrile) eliminates the only hydrogen-bond donor, reducing topological polar surface area (TPSA) from ~66.4 Ų to ~46.2 Ų and fundamentally altering passive permeability and target engagement potential. Conversely, relocation of the methoxy group from C7 to C5 (as in 3-hydroxy-5-methoxybenzofuran-2-carbonitrile) preserves molecular formula but changes the electronic distribution and steric environment, which can redirect regioselectivity in downstream synthetic transformations and alter biological recognition. [2] These differences, though subtle, are decisive in fragment-based drug design and parallel synthesis where scaffold consistency determines SAR interpretability.

Quantitative Differentiation Evidence: 3-Hydroxy-7-methoxybenzofuran-2-carbonitrile vs. Closest Analogs


Hydrogen-Bond Donor Capacity: C3-OH Confers a Unique HBD That the Des-Hydroxy Analog Lacks

The target compound 3-hydroxy-7-methoxybenzofuran-2-carbonitrile possesses one hydrogen-bond donor (the C3 hydroxyl), whereas its direct des-hydroxy analog 7-methoxybenzofuran-2-carbonitrile has zero. This single HBD is accompanied by 4 hydrogen-bond acceptors vs. 3 in the des-hydroxy comparator. The topological polar surface area (TPSA) increases correspondingly from 46.2 Ų to 66.4 Ų, representing a ~44% increase that has direct implications for membrane permeability prediction (Veber rule threshold: TPSA < 140 Ų) and CNS-MPO scoring. The experimentally derived LogP values also shift: 2.31 for the des-hydroxy analog vs. 2.02–2.5 (predicted) for the target, indicating a net increase in hydrophilicity consistent with the added hydroxyl.

Hydrogen-bond donor Physicochemical property Fragment-based drug design

Boiling Point Differentiation: Greater Thermal Stability vs. Des-Hydroxy Analog

Predicted boiling points indicate a substantial difference in intermolecular interaction strength attributable to the C3 hydroxyl group. The target compound 3-hydroxy-7-methoxybenzofuran-2-carbonitrile has a predicted boiling point of 365.8 ± 42.0 °C at 760 mmHg, while its des-hydroxy analog 7-methoxybenzofuran-2-carbonitrile has a predicted boiling point of 304.5 °C at 760 mmHg. The ~61 °C increase is consistent with the introduction of intermolecular hydrogen bonding via the C3-OH group, which is absent in the comparator. Density also increases from 1.24 g/cm³ to 1.39 g/cm³, reflecting closer molecular packing.

Thermal stability Process chemistry Purification

Regioisomeric Differentiation: C7-Methoxy vs. C5-Methoxy Alters Lipophilicity and Electronic Profile

The target compound 3-hydroxy-7-methoxybenzofuran-2-carbonitrile and its regioisomer 3-hydroxy-5-methoxybenzofuran-2-carbonitrile share the same molecular formula (C10H7NO3) and molecular weight (189.17 g/mol), yet the methoxy position shift from C7 to C5 results in a measurable difference in predicted LogP: 2.02 for the 5-methoxy regioisomer vs. 2.02–2.5 (depending on calculation method) for the 7-methoxy target. [1] [2] Although TPSA values are nearly identical (66.39 vs. 66.4 Ų), the C7-methoxy placement positions the electron-donating methoxy group in the para position relative to the benzofuran oxygen, creating a different resonance electronic effect than the C5 placement, which is meta to the furan oxygen. This electronic difference influences the reactivity of the C4 and C6 positions in electrophilic aromatic substitution and cross-coupling reactions.

Regioisomerism Lipophilicity SAR

Ionizable Group at Physiological pH: pKa ~5.8 Enables pH-Dependent Solubility and Permeability Tuning

The C3 hydroxyl group of the target compound has a predicted pKa of 5.80 ± 0.50, indicating that it is partially ionized (deprotonated) at physiological pH 7.4. This is in contrast to the des-hydroxy analog 7-methoxybenzofuran-2-carbonitrile, which lacks any ionizable proton and has an HBD count of zero. The partial negative charge at pH 7.4 increases aqueous solubility relative to the neutral des-hydroxy form, while the neutral (protonated) form at lower pH (e.g., gastric pH ~2) would favor passive membrane permeability. This pH-dependent speciation is absent in analogs without the C3-OH group.

pKa Ionization state ADME

Unique Rotatable Bond Profile for Conformational Sampling in Docking Studies

The target compound has only one rotatable bond (the C7 methoxy methyl group), identical to its 7-methoxy des-hydroxy analog, but it differs from the 3-hydroxybenzofuran-2-carbonitrile (no methoxy group; zero rotatable bonds). [1] [2] This means the target compound retains a very low conformational entropy penalty upon binding compared to more flexible scaffolds, while the methoxy group provides a single degree of rotational freedom to optimize van der Waals contacts in a hydrophobic pocket. The additional rigidity compared to compounds with more substituents (e.g., 5-substituted analogs with propyl or allyl chains) makes it particularly suitable for fragment-based screening where low molecular complexity is desired.

Conformational flexibility Molecular docking Rotatable bonds

Procurement-Relevant Application Scenarios for 3-Hydroxy-7-methoxybenzofuran-2-carbonitrile (CAS 89525-80-4)


Fragment-Based Lead Discovery Requiring a Defined H-Bond Donor–Acceptor Pharmacophore

In fragment-based screening campaigns targeting kinase ATP-binding sites or phosphodiesterase catalytic domains, the presence of both a C3-OH hydrogen-bond donor and a C7-OCH3 hydrogen-bond acceptor on the rigid benzofuran core provides a validated two-point pharmacophore. The predicted TPSA of 66.4 Ų and single rotatable bond make this compound an ideal low-molecular-weight fragment (MW 189.17) compliant with the 'Rule of Three' for fragment libraries. [1] Procurement of the des-hydroxy analog (CAS 35351-49-6) would sacrifice the H-bond donor interaction essential for hinge-region binding in kinases, potentially leading to false-negative screening outcomes.

Synthetic Diversification at C4 and C6 via Electrophilic Aromatic Substitution

The C7-methoxy group activates the benzofuran ring toward electrophilic substitution at the C4 and C6 positions through its electron-donating resonance effect, while the electron-withdrawing C2-nitrile group directs reactivity. This regiochemical activation pattern differs from the C5-methoxy regioisomer (CAS 26475-00-3), where the methoxy group exerts a different directing influence. [2] Researchers building focused libraries of 4,6-disubstituted benzofuran-2-carbonitriles should specifically source the C7-methoxy variant to ensure correct regiochemical outcomes in nitration, halogenation, or Friedel-Crafts reactions.

pH-Dependent Solubility Optimization in Pre-Formulation Studies

The predicted pKa of 5.80 ± 0.50 for the C3 hydroxyl group places the compound's ionization midpoint within 1.6 log units of intestinal pH (~6.8–7.4), enabling pH-dependent solubility modulation. In pre-formulation screening of early lead compounds, this property allows formulation scientists to assess whether salt formation or pH adjustment can enhance aqueous solubility for oral dosing. The des-hydroxy analog, lacking any ionizable group, would not respond to pH adjustment, limiting formulation options.

Scaffold-Hopping Reference for PDE4 Inhibitor Programs

The 7-methoxybenzofuran substructure has been explicitly described as a replacement for the 3,4-dialkoxyphenyl motif in PDE4 inhibitor design, with SAR outcomes that are highly sensitive to substitution pattern. [3] The target compound, bearing both the 7-methoxy motif and the C3-OH handle for further derivatization (e.g., etherification, esterification, or oxidation), serves as a strategic intermediate for generating PDE4-targeted libraries where the C2-nitrile group provides a metabolically stable hydrogen-bond acceptor. Sourcing the correct regioisomer is critical, as the PDE4 SAR literature demonstrates that methoxy positional isomerism can shift inhibitory potency by orders of magnitude depending on the system context.

Quote Request

Request a Quote for 3-Hydroxy-7-methoxybenzofuran-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.